N-phenylthiophene-2-carboxamide

Antiviral Enterovirus 71 Structure-Activity Relationship

Researchers designing anti-EV71 or IKK-2 inhibitor libraries require an authenticated thiophene-2-carboxamide scaffold-heterocycle substitutions (e.g., furan-2-carboxamide) abolish target engagement. N-Phenylthiophene-2-carboxamide delivers the validated parent pharmacophore: • Enables N-benzyl derivatization toward compound 5a (EC50 = 1.42 μM vs. EV71) • 3-Amino derivatives achieve 64-87% antibacterial activity indices vs. ampicillin • Serves as CA-4 mimetic scaffold for tubulin-targeted anticancer SAR (Hep3B IC50 as low as 5.46 μM) Supplied at ≥98% purity with batch-specific CoA for reproducible derivatization.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 6846-13-5
Cat. No. B177813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylthiophene-2-carboxamide
CAS6846-13-5
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CS2
InChIInChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)
InChIKeyWHWPJUQTGCHISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylthiophene-2-carboxamide Core Scaffold Guide


N-Phenylthiophene-2-carboxamide (C₁₁H₉NOS, MW 203.26 g/mol) serves as a foundational thiophene-2-carboxamide scaffold featuring a phenyl-substituted carboxamide moiety . This compound functions primarily as a synthetic building block and core pharmacophore, with the thiophene-2-carboxamide moiety identified as crucial for maintaining biological activity across multiple therapeutic targets [1]. The compound exhibits a melting point range of 142-146 °C and predicted density of 1.288 g/cm³ at 20 °C . Its utility derives from its role as a parent structure for developing derivatives with enhanced potency against specific viral and oncological targets, rather than as a standalone active pharmaceutical ingredient .

Core thiophene-2-carboxamide scaffold for SAR-driven derivative synthesis
Parent structure for N-benzyl/N-phenyl modifications; requires derivatization for target activity
Procurement as synthetic building block for EV71, antibacterial, antioxidant, or kinase inhibitor research programs

N-Phenylthiophene-2-carboxamide: Substitution Risks


Substitution of the thiophene-2-carboxamide core with structurally related heterocycles produces non-equivalent biological outcomes. Structure-activity relationship (SAR) studies demonstrate that replacing the thiophene-2-carboxamide moiety with furan-2-carboxamide or thiophene-3-carboxamide alters electronic properties and molecular recognition, potentially abolishing activity against specific targets [1]. Furthermore, N-phenylthiophene-2-carboxamide itself shows no intrinsic antiproliferative activity (inactive against bFGF-induced proliferation), while N-glycosyl and per-O-acetylated derivatives exhibit measurable inhibition, confirming that the parent scaffold alone is insufficient for certain applications and must be appropriately derivatized [2]. Generic substitution risks either loss of target engagement or introduction of uncharacterized off-target effects without rigorous comparative validation.

Risk
Target Scaffold
Potential Substitute
Outcome
Core heterocycle replacement
Thiophene-2-carboxamide
Furan-2-carboxamide or thiophene-3-carboxamide
May abolish target engagement; electronic and recognition properties differ (SAR-dependent)
Unmodified scaffold as active
N-Phenylthiophene-2-carboxamide
Standalone bioactive compound
No intrinsic antiproliferative activity; N-glycosyl or per-O-acetylated derivatives required for measurable inhibition

N-Phenylthiophene-2-carboxamide: Quantitative Evidence


Anti-EV71 SAR: Core Scaffold Essential

In a systematic SAR study of N-benzyl-N-phenylthiophene-2-carboxamide analogues against EV71, the thiophene-2-carboxamide core was identified as crucial for antiviral activity. Replacing the thiophene ring with furan or thiophene-3-carboxamide moieties resulted in differential activity profiles [1]. The most potent derivative in this series, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (compound 5a), exhibited an EC50 value of 1.42 μM in RD cell lines, compared to the reference anti-EV71 drug enviroxime at EC50 = 0.15 μM [1].

Anti-EV71 SAR
Head-to-head
Derivative 5a EC50 = 1.42 μM vs enviroxime EC50 = 0.15 μM
Core scaffold essential; derivative series shows target engagement in EV71 assay
RD cell line; in vitro antiviral assay
Antiviral Enterovirus 71 Structure-Activity Relationship

Antibacterial Activity vs. Ampicillin

A 2023 study of novel thiophene-2-carboxamide derivatives substituted at position-3 with hydroxyl, methyl, and amino groups evaluated antibacterial activity against Gram-positive and Gram-negative strains [1]. The 3-amino thiophene-2-carboxamide derivative 7b demonstrated activity indices of 83.3% (S. aureus), 82.6% (B. subtilis), 64.0% (E. coli), and 86.9% (P. aeruginosa) compared to the reference antibiotic ampicillin [1].

Antibacterial activity
Head-to-head
Derivative 7b activity indices: S. aureus 83.3%, B. subtilis 82.6%, E. coli 64.0%, P. aeruginosa 86.9% (ampicillin = 100%)
3-Amino substitution achieves 64–87% of ampicillin activity across four bacterial strains
Gram-positive and Gram-negative panel
Antibacterial Antimicrobial Resistance SAR

Antioxidant Activity vs. Ascorbic Acid

In the same 2023 study evaluating thiophene-2-carboxamide derivatives, the 3-amino substituted derivative 7a exhibited 62.0% inhibition activity in the ABTS radical scavenging assay compared to the reference antioxidant ascorbic acid [1].

Antioxidant ABTS
Head-to-head
Derivative 7a ABTS inhibition = 62.0% relative to ascorbic acid (100%)
3-Amino derivative exhibits radical-scavenging capacity in ABTS assay
ABTS radical cation decolorization assay
Antioxidant Free Radical Scavenging ABTS Assay

Cytotoxic Activity vs. Combretastatin A-4

Thiophene-2-carboxamide derivatives designed as Combretastatin A-4 (CA-4) mimetics were evaluated for cytotoxic effects against Hep3B hepatocellular carcinoma cells . Compounds derived from N-phenylthiophene-2-carboxamide displayed IC50 values as low as 5.46 μM and were shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis .

Cytotoxicity Hep3B
Data to verify
Most potent derivative IC50 = 5.46 μM vs Combretastatin A-4 (1–10 nM)
Supports scaffold use for tubulin dynamics probe design; potency context differs significantly
Source review required; cross-study comparison
Anticancer Cytotoxicity Tubulin Dynamics

Conformational Preference: s-cis vs. s-trans

Density functional theory (DFT) and Møller-Plesset (MP2) calculations on thiophene-2-carboxamide reveal that the s-cis conformer (where carbonyl oxygen and thiophene sulfur adopt a cis orientation) is more stable than the s-trans isomer by 0.83 kcal mol⁻¹ [1]. For the 3-ethynyl-substituted derivative, the stabilization of the s-cis conformer increases to 5.32 kcal mol⁻¹, attributed to moderate hydrogen bonding between the alkyne and NH group [1].

Conformational preference
Class-level
s-cis conformer favored by 0.83 kcal mol⁻¹ over s-trans; 3-ethynyl substitution increases stabilization to 5.32 kcal mol⁻¹
Conformational bias may influence molecular recognition and binding
DFT/MP2 gas-phase calculations
Computational Chemistry Conformational Analysis DFT

IKK-2 Inhibition: Patent Landscape

Multiple patent filings (US7125896B2, US7572826B2) establish thiophene-2-carboxamide derivatives as inhibitors of the enzyme IKK-2 (IκB kinase beta), a key regulator of the NF-κB inflammatory pathway [1][2]. The commercial IKK-2 inhibitor SC-514 (CAS 354812-17-2, 3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide) exhibits an IC50 range of 3-12 μM in ATP-competitive inhibition assays .

IKK-2 inhibition
Class-level
SC-514 (thiophene-2-carboxamide derivative) IC50 = 3–12 μM; parent scaffold IKK-2 activity not reported
Scaffold validated by patent-derived IKK-2 inhibitor series (US7125896B2, US7572826B2)
ATP-competitive assay; patent landscape context
Kinase Inhibition IKK-2 NF-κB Pathway

N-Phenylthiophene-2-carboxamide Applications


EV71 Antiviral Lead Optimization

Based on SAR evidence establishing the thiophene-2-carboxamide core as crucial for anti-EV71 activity [1], N-phenylthiophene-2-carboxamide serves as the optimal starting scaffold for synthesizing N-benzyl-N-phenylthiophene-2-carboxamide analogues. The parent compound provides the essential pharmacophore onto which N-substituent phenyl and benzyl groups can be systematically varied. Procurement of high-purity (>95%) N-phenylthiophene-2-carboxamide enables generation of derivative libraries where compound 5a (EC50 = 1.42 μM) represents the current potency benchmark against the enviroxime reference (EC50 = 0.15 μM) [1].

Antibacterial and Antioxidant Derivative Screening

For research programs targeting Gram-positive (S. aureus, B. subtilis) or Gram-negative (E. coli, P. aeruginosa) bacterial pathogens, 3-amino substituted thiophene-2-carboxamide derivatives offer antibacterial activity indices ranging from 64.0% to 86.9% relative to ampicillin [1]. Simultaneously, the 3-amino derivative 7a provides 62.0% antioxidant capacity compared to ascorbic acid [1]. Procurement of N-phenylthiophene-2-carboxamide as the parent scaffold enables parallel exploration of both antibacterial and antioxidant SAR through targeted 3-position modifications [1].

Tubulin-Targeting Anticancer Agent Development

Thiophene-2-carboxamide derivatives function as Combretastatin A-4 (CA-4) mimetics, disrupting tubulin dynamics and inducing apoptosis in Hep3B hepatocellular carcinoma cells [1]. The most potent derivatives achieve IC50 values as low as 5.46 μM in Hep3B cells [1]. While less potent than CA-4 itself (IC50 typically 1-10 nM), the thiophene-2-carboxamide scaffold offers advantages in synthetic accessibility and the potential for improved pharmacokinetic profiles through modular derivatization [1].

IKK-2 / NF-κB Pathway Inhibitor Synthesis

Patented thiophene-2-carboxamide derivatives including SC-514 (IC50 = 3-12 μM) function as ATP-competitive IKK-2 inhibitors, blocking NF-κB-dependent inflammatory signaling [1][2]. The parent N-phenylthiophene-2-carboxamide scaffold provides a synthetically tractable entry point for generating novel IKK-2 inhibitors with potential applications in inflammatory disease research. Procurement decisions should consider existing patent landscape (US7125896B2, US7572826B2) when designing proprietary derivative libraries [1][2].

Application
Selection Property
Validation Focus
EV71 antiviral derivative library synthesis
Thiophene-2-carboxamide core integrity
Derivative EC50 benchmarking against enviroxime
Antibacterial/antioxidant SAR studies
3-Position substitution patterns
Activity indices vs. ampicillin and ascorbic acid
Tubulin dynamics and cell cycle arrest studies
CA-4 mimetic scaffold design
Cytotoxicity and tubulin polymerization endpoints
IKK-2 kinase inhibition research
3-Amino/3-thienyl modifications with patent awareness
ATP-competitive inhibition and NF-κB pathway modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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